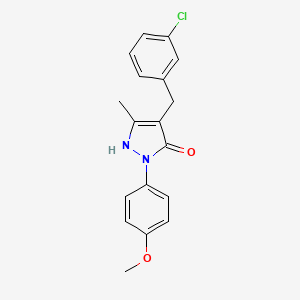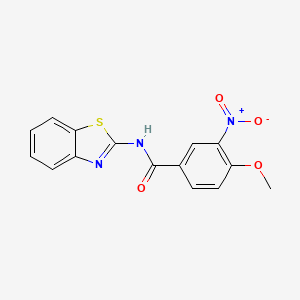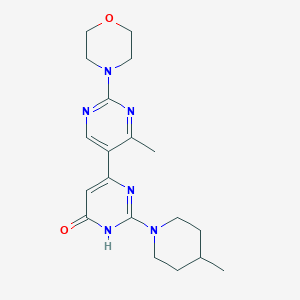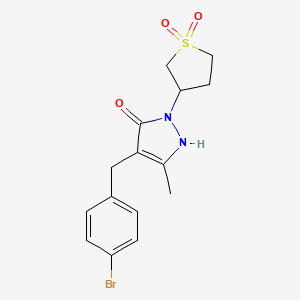![molecular formula C26H29N7O2S B11025768 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea](/img/structure/B11025768.png)
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, an indole moiety, and a thiourea group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Intermediate: Starting with 4,6-dimethylpyrimidine-2-amine, which is synthesized through the reaction of acetylacetone with guanidine.
Indole Derivative Preparation: The indole moiety is prepared by reacting 5-methoxyindole with ethylamine.
Coupling Reaction: The pyrimidine and indole intermediates are then coupled using a suitable aldehyde under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the reaction conditions.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Fluorescent Probes: The indole moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use in developing new therapeutic agents due to its unique structure.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea
- 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methoxyphenyl)thiourea
Uniqueness
- Structural Features : The specific arrangement of the pyrimidine, indole, and thiourea groups.
- Reactivity : Unique reactivity patterns due to the presence of multiple functional groups.
- Applications : Broader range of applications in various fields compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3-methoxyphenyl)thiourea, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H29N7O2S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C26H29N7O2S/c1-16-12-17(2)30-25(29-16)32-24(33-26(36)31-19-6-5-7-20(13-19)34-3)27-11-10-18-15-28-23-9-8-21(35-4)14-22(18)23/h5-9,12-15,28H,10-11H2,1-4H3,(H3,27,29,30,31,32,33,36) |
InChI Key |
ZCEQPCUYYOXOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1H-indol-5-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11025693.png)

![5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11025703.png)
![N-[3-(acetylamino)phenyl]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025705.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11025722.png)
![3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11025723.png)

![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B11025738.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11025751.png)
![N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide](/img/structure/B11025753.png)
![3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B11025754.png)
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11025759.png)
